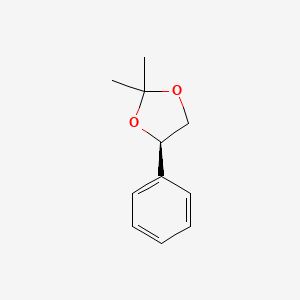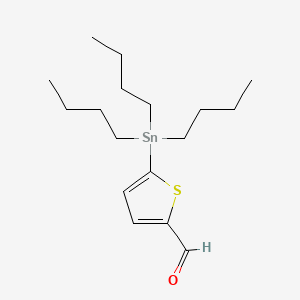
5-(Tributylstannyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tributylstannyl)thiophene-2-carbaldehyde is an organotin compound that features a thiophene ring substituted with a tributylstannyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)thiophene-2-carbaldehyde typically involves the stannylation of thiophene derivatives. One common method is the Stille coupling reaction, where a thiophene derivative is reacted with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or THF (tetrahydrofuran) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Tributylstannyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can participate in Stille coupling reactions, where it is replaced by other groups, such as aryl or vinyl groups, in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Stille Coupling: Palladium catalysts (e.g., Pd(PPh3)4), toluene or THF as solvents, inert atmosphere (nitrogen or argon).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like ethanol or ether.
Major Products
Stille Coupling: Various substituted thiophene derivatives.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Scientific Research Applications
5-(Tributylstannyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of conjugated systems and polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(tributylstannyl)thiophene-2-carbaldehyde is primarily related to its reactivity in organic synthesis. The tributylstannyl group acts as a nucleophile in substitution reactions, facilitating the formation of new carbon-carbon bonds. The aldehyde group can undergo various transformations, such as oxidation and reduction, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)thiophene: Similar structure but lacks the aldehyde group, making it less versatile in certain synthetic applications.
2,5-Bis(tributylstannyl)thiophene: Contains two tributylstannyl groups, offering different reactivity and potential for polymerization.
Thiophene-2-carbaldehyde: Lacks the tributylstannyl group, limiting its use in Stille coupling reactions.
Uniqueness
5-(Tributylstannyl)thiophene-2-carbaldehyde is unique due to the presence of both the tributylstannyl and aldehyde groups, which provide a combination of reactivity that is valuable in organic synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds.
Properties
CAS No. |
144968-82-1 |
|---|---|
Molecular Formula |
C17H30OSSn |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
5-tributylstannylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3OS.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
InChI Key |
HCVVZYQUTLBHDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


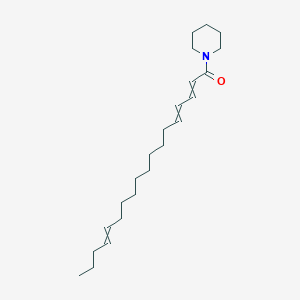
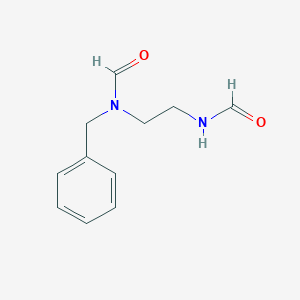


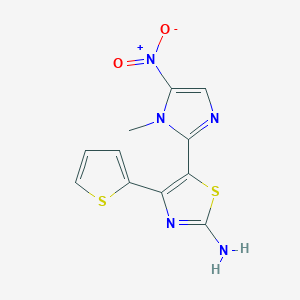
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
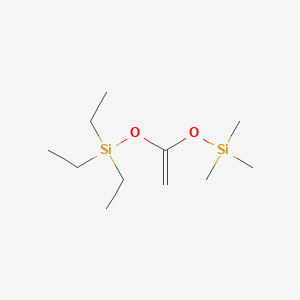
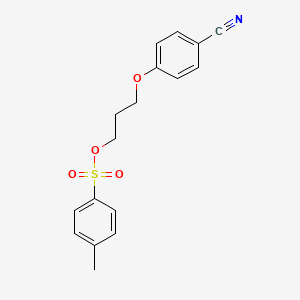
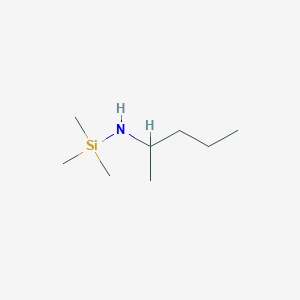

![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
